methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate
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Overview
Description
Methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate is a complex organic compound that features an indole moiety, a piperidine ring, and an ester functional group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the ester group is typically formed via esterification using an alcohol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and substituted piperidine compounds .
Scientific Research Applications
Methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Studied for their inhibitory effects on tubulin polymerization.
Uniqueness
Methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate is unique due to its combination of an indole moiety, a piperidine ring, and an ester functional group. This unique structure allows it to interact with a variety of biological targets and exhibit diverse biological activities .
Biological Activity
Methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C17H22N2O2
- Molecular Weight : 286.37 g/mol
- IUPAC Name : Methyl 1-{[1-methyl-1H-indol-2-yl]carbonyl}piperidin-4-yl acetate
This compound features a piperidine ring linked to an indole moiety, which is known for its diverse biological activities.
Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), which plays a role in androgen biosynthesis. This inhibition can affect hormone levels and potentially treat hormone-dependent cancers .
- Anticancer Activity : Studies have demonstrated that derivatives containing indole structures can induce apoptosis in cancer cells, particularly in breast cancer cell lines like MDA-MB-231. These compounds often act by disrupting microtubule assembly or inducing cell cycle arrest .
- Neuroprotective Effects : Some related compounds have shown promise in neuroprotection, potentially by modulating neurotransmitter systems or reducing oxidative stress .
Anticancer Activity
A study evaluated the cytotoxic effects of various indole derivatives, including those structurally related to this compound, against several cancer cell lines. The results indicated significant growth inhibition:
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
7d | MDA-MB-231 | 2.43 | Microtubule destabilization |
7h | HepG2 | 4.98 | Apoptosis induction |
10c | MDA-MB-231 | 5.00 | G2/M phase arrest |
These findings suggest that this compound may similarly exhibit potent anticancer properties.
Neuroprotective Effects
In neuropharmacological studies, compounds with similar structures have been tested for their ability to protect neuronal cells from damage induced by oxidative stress. These studies often measure cell viability and apoptosis markers:
Compound | Model | Effectiveness | Reference |
---|---|---|---|
Indole Derivative | Neuronal Cell Lines | Significant protection observed at concentrations >10 μM |
Case Study 1: Inhibition of Androgen Biosynthesis
A specific study highlighted the compound's ability to inhibit 17β-HSD5, leading to decreased androgen levels. This effect was particularly noted in models simulating prostate cancer conditions, suggesting therapeutic potential for hormone-sensitive tumors .
Case Study 2: Antitumor Efficacy in Breast Cancer
In vitro studies on breast cancer cell lines demonstrated that this compound and its analogs significantly reduced cell proliferation and induced apoptosis through caspase activation pathways . The morphological changes observed in treated cells indicated effective induction of programmed cell death.
Properties
Molecular Formula |
C18H22N2O3 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
methyl 2-[1-(1-methylindole-2-carbonyl)piperidin-4-yl]acetate |
InChI |
InChI=1S/C18H22N2O3/c1-19-15-6-4-3-5-14(15)12-16(19)18(22)20-9-7-13(8-10-20)11-17(21)23-2/h3-6,12-13H,7-11H2,1-2H3 |
InChI Key |
UZUAJDDVGVZEMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCC(CC3)CC(=O)OC |
Origin of Product |
United States |
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